
N-Tri-boc Tobramycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tri-boc Tobramycin is a derivative of Tobramycin, an aminoglycoside antibiotic. This compound is primarily used as an intermediate in the synthesis of other derivatives of Tobramycin, such as 1-N-Ureido Tobramycin Tetrahydrochloride Salt. Tobramycin itself is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Tri-boc Tobramycin is synthesized through a series of chemical reactions involving the protection of amino groups with tert-butoxycarbonyl (Boc) groups. The process typically involves the following steps:
Protection of Amino Groups: The amino groups of Tobramycin are protected using Boc anhydride in the presence of a base such as triethylamine.
Purification: The resulting this compound is purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve crystallization or large-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Tri-boc Tobramycin undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups under acidic conditions to yield the free amine form.
Substitution: Reaction with electrophiles to introduce new functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in the presence of a base.
Major Products Formed
Deprotected Tobramycin: Obtained after removal of Boc groups.
Substituted Derivatives: Formed by introducing new functional groups through substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-Tri-boc Tobramycin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various Tobramycin derivatives.
Biology: Studied for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.
Medicine: Research on its potential as an antibiotic and its effectiveness against multi-drug resistant bacteria.
Industry: Used in the development of new antibiotics and antibacterial agents
Wirkmechanismus
The mechanism of action of N-Tri-boc Tobramycin is similar to that of Tobramycin. It binds to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit, inhibiting the initiation step of translation. This binding induces mistranslation and causes misreading of the codon by the transfer RNA, leading to the incorrect delivery of aminoacyl units .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kanamycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Gentamicin: Known for its broad-spectrum antibacterial activity but with different pharmacokinetic properties.
Amikacin: A derivative of Kanamycin with enhanced activity against resistant bacteria
Uniqueness
N-Tri-boc Tobramycin is unique due to its specific use as an intermediate in the synthesis of other Tobramycin derivatives. Its Boc-protected form allows for selective deprotection and functionalization, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C33H61N5O15 |
|---|---|
Molekulargewicht |
767.9 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate |
InChI |
InChI=1S/C33H61N5O15/c1-31(2,3)51-28(44)36-12-18-17(40)11-16(38-30(46)53-33(7,8)9)26(47-18)50-25-15(37-29(45)52-32(4,5)6)10-14(34)24(23(25)43)49-27-22(42)20(35)21(41)19(13-39)48-27/h14-27,39-43H,10-13,34-35H2,1-9H3,(H,36,44)(H,37,45)(H,38,46)/t14-,15+,16-,17+,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-/m1/s1 |
InChI-Schlüssel |
QQSQYHDYSQMVDL-LOBSLKQUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
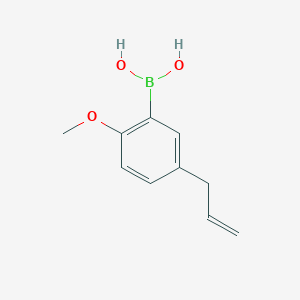
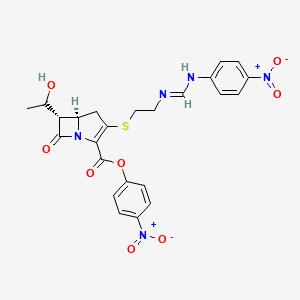
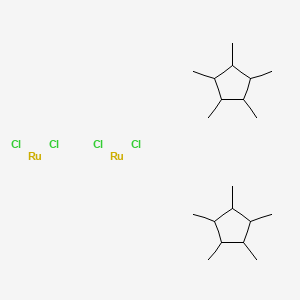
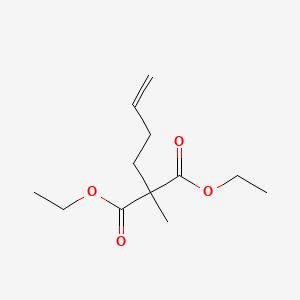
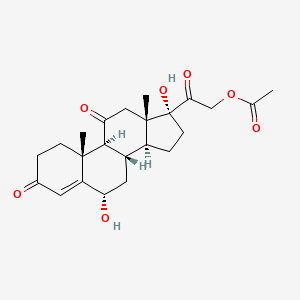
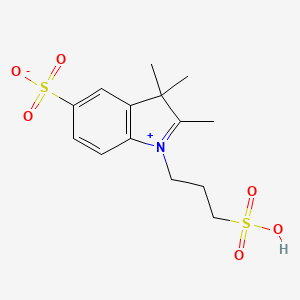
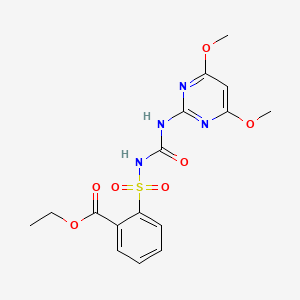
![4-(3-chlorophenyl)-1-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)piperazin-1-ium-1-olate hydrochloride](/img/structure/B15288885.png)
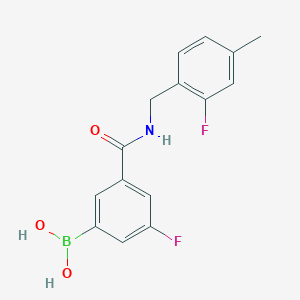
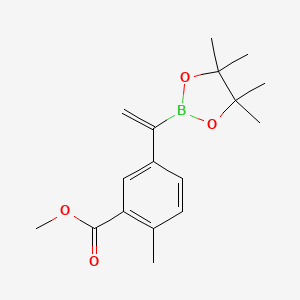
![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
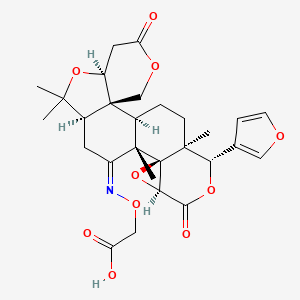
![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)
